molecular formula C12H14ClNO4 B8591546 2-[(4-chloro-2-nitrophenyl)methoxy]oxane

2-[(4-chloro-2-nitrophenyl)methoxy]oxane

Cat. No.: B8591546
M. Wt: 271.69 g/mol
InChI Key: SYPKYOPDWFCTTB-UHFFFAOYSA-N
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Description

2-[(4-chloro-2-nitrophenyl)methoxy]oxane is an organic compound that features a benzene ring substituted with a chloro group, a nitro group, and a tetrahydro-2H-pyran-2-yloxy methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) ethers. The process begins with the reaction of alcohols with 3,4-dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid in dichloromethane at ambient temperature . This forms the tetrahydropyranyl ether, which can then be further reacted to introduce the chloro and nitro substituents on the benzene ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and efficiency. This could include continuous flow reactors and the use of more robust catalysts to handle larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chloro-2-nitrophenyl)methoxy]oxane can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The chloro group can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

    Substitution: The tetrahydropyranyl ether can be hydrolyzed back to the parent alcohol using acid-catalyzed hydrolysis.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-Amino-2-nitro-1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]benzene.

    Reduction: 4-Chloro-2-amino-1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]benzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-chloro-2-nitrophenyl)methoxy]oxane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition due to its structural features.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The chloro group can participate in nucleophilic substitution reactions, potentially modifying the activity of enzymes or other proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-nitro-1-methylbenzene: Lacks the tetrahydropyranyl ether group, making it less reactive in certain types of reactions.

    4-Nitro-1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]benzene:

    2-Chloro-1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]benzene: Lacks the nitro group, altering its chemical properties and reactivity.

Uniqueness

2-[(4-chloro-2-nitrophenyl)methoxy]oxane is unique due to the presence of both chloro and nitro groups on the benzene ring, along with the tetrahydropyranyl ether. This combination of functional groups provides a distinct reactivity profile, making it valuable for various synthetic and research applications.

Properties

Molecular Formula

C12H14ClNO4

Molecular Weight

271.69 g/mol

IUPAC Name

2-[(4-chloro-2-nitrophenyl)methoxy]oxane

InChI

InChI=1S/C12H14ClNO4/c13-10-5-4-9(11(7-10)14(15)16)8-18-12-3-1-2-6-17-12/h4-5,7,12H,1-3,6,8H2

InChI Key

SYPKYOPDWFCTTB-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCC2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A magnetically stirred solution of 4-chloro-2-nitrobenzyl alcohol (25.0 g, 133 mmol) and 3,4-dihydro-2H-pyran (118.2 mL, 16.8 g, 200 mol) in anhydrous dichloromethane (250 mL) was treated at 25° C. with pyridinium (toluenesulfonate (PPTS, 50 mg). The solution was stirred for 12 h, washed with 1 N NaOH (250 mL), brine (250 mL), dried (K2CO3), filtered, and concentrated in vacuo. Silica gel chromatography (4:1 hexane:ethyl acetate) of the concentrate gave 22.5 g (62%) of the title compound as an oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
118.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Yield
62%

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